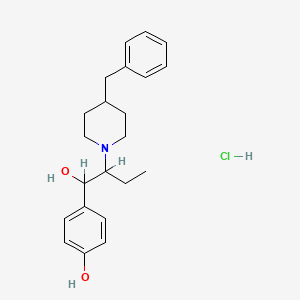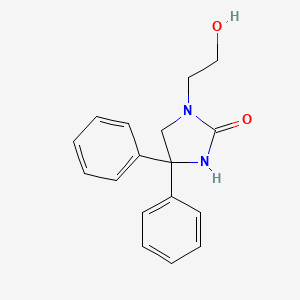
3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one: is an organic compound that features azide functional groups attached to phenyl rings Azides are known for their reactivity and are often used in click chemistry and other synthetic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoacetophenone and 4-bromoacetophenone.
Formation of Azides: The bromo compounds are converted to azides using sodium azide in a nucleophilic substitution reaction.
Coupling Reaction: The azide-substituted acetophenones are then coupled using a base-catalyzed aldol condensation reaction to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The azide groups can undergo oxidation to form nitro compounds.
Reduction: Reduction of the azide groups can yield amines.
Substitution: The azide groups can participate in substitution reactions, such as the Staudinger reaction, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Phosphines or other nucleophiles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Click Chemistry: The azide groups make this compound suitable for click chemistry applications, where it can be used to form triazoles.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.
Drug Development: Potential use in the synthesis of pharmacologically active compounds.
Industry:
Polymer Synthesis: Used in the production of specialty polymers with unique properties.
Surface Modification: Employed in modifying surfaces for improved adhesion or other functional properties.
Mecanismo De Acción
The mechanism of action for 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one largely depends on its reactivity due to the azide groups. Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and materials science.
Comparación Con Compuestos Similares
3-Azidophenylacetylene: Another azide-containing compound used in click chemistry.
4-Azidobenzoic Acid: Used in bioconjugation and surface modification.
1-Azido-4-nitrobenzene: Known for its reactivity in substitution reactions.
Uniqueness: 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one is unique due to the presence of two azide groups on a conjugated system, which may impart distinct reactivity and properties compared to other azide-containing compounds.
Propiedades
Número CAS |
33706-07-9 |
|---|---|
Fórmula molecular |
C15H10N6O |
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
3-(3-azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10N6O/c16-20-18-13-7-5-12(6-8-13)15(22)9-4-11-2-1-3-14(10-11)19-21-17/h1-10H |
Clave InChI |
MNWWRJMOAXEWTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=[N+]=[N-])C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



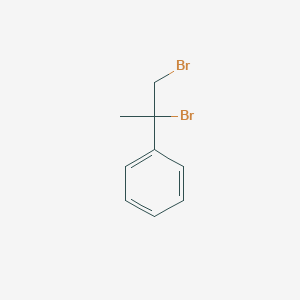
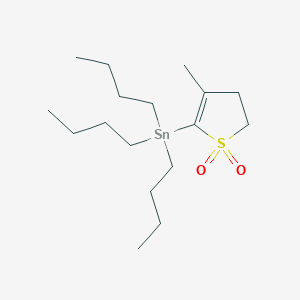

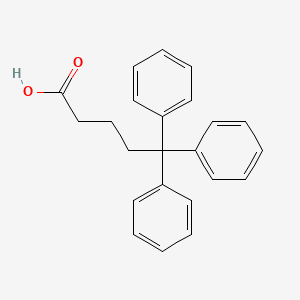

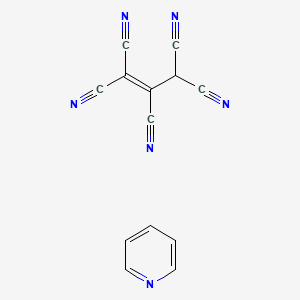
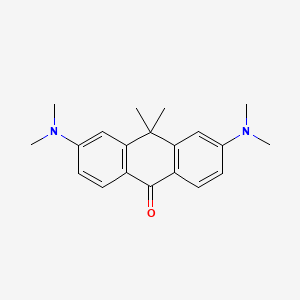
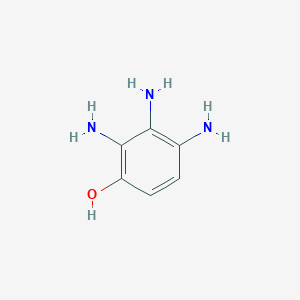

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
